Cas no 893984-36-6 (N,N-diethyl-2-3-({2-(1H-indol-3-yl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide)

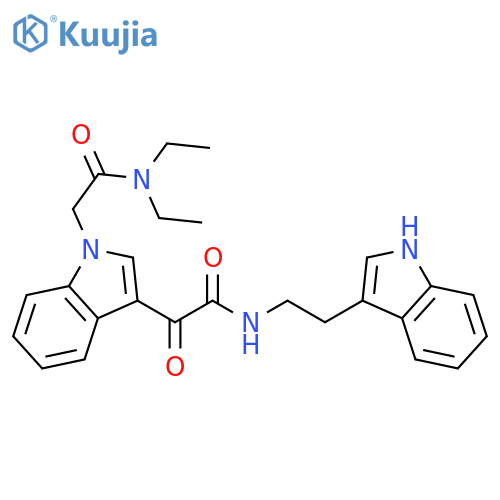

893984-36-6 structure

商品名:N,N-diethyl-2-3-({2-(1H-indol-3-yl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide

N,N-diethyl-2-3-({2-(1H-indol-3-yl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide 化学的及び物理的性質

名前と識別子

-

- N,N-diethyl-2-3-({2-(1H-indol-3-yl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide

- 1H-Indole-1,3-diacetamide, N1,N1-diethyl-N3-[2-(1H-indol-3-yl)ethyl]-α3-oxo-

- CHEMBL1501239

- 893984-36-6

- MLS001166747

- HMS2934C05

- F2001-0167

- AKOS024619151

- N,N-diethyl-2-[3-({[2-(1H-indol-3-yl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide

- N-(2-(1H-indol-3-yl)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

- 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide

- SMR000641375

-

- インチ: 1S/C26H28N4O3/c1-3-29(4-2)24(31)17-30-16-21(20-10-6-8-12-23(20)30)25(32)26(33)27-14-13-18-15-28-22-11-7-5-9-19(18)22/h5-12,15-16,28H,3-4,13-14,17H2,1-2H3,(H,27,33)

- InChIKey: PUUJXXMNZHPLNL-UHFFFAOYSA-N

- ほほえんだ: N1(CC(N(CC)CC)=O)C2=C(C=CC=C2)C(C(=O)C(NCCC2C3=C(NC=2)C=CC=C3)=O)=C1

計算された属性

- せいみつぶんしりょう: 444.21614077g/mol

- どういたいしつりょう: 444.21614077g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 33

- 回転可能化学結合数: 9

- 複雑さ: 710

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 87.2Ų

じっけんとくせい

- 密度みつど: 1.24±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 11.93±0.46(Predicted)

N,N-diethyl-2-3-({2-(1H-indol-3-yl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2001-0167-10μmol |

N,N-diethyl-2-[3-({[2-(1H-indol-3-yl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |

893984-36-6 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2001-0167-3mg |

N,N-diethyl-2-[3-({[2-(1H-indol-3-yl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |

893984-36-6 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2001-0167-20mg |

N,N-diethyl-2-[3-({[2-(1H-indol-3-yl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |

893984-36-6 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F2001-0167-25mg |

N,N-diethyl-2-[3-({[2-(1H-indol-3-yl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |

893984-36-6 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F2001-0167-15mg |

N,N-diethyl-2-[3-({[2-(1H-indol-3-yl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |

893984-36-6 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F2001-0167-30mg |

N,N-diethyl-2-[3-({[2-(1H-indol-3-yl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |

893984-36-6 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F2001-0167-5μmol |

N,N-diethyl-2-[3-({[2-(1H-indol-3-yl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |

893984-36-6 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2001-0167-10mg |

N,N-diethyl-2-[3-({[2-(1H-indol-3-yl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |

893984-36-6 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F2001-0167-40mg |

N,N-diethyl-2-[3-({[2-(1H-indol-3-yl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |

893984-36-6 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F2001-0167-50mg |

N,N-diethyl-2-[3-({[2-(1H-indol-3-yl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |

893984-36-6 | 90%+ | 50mg |

$160.0 | 2023-05-17 |

N,N-diethyl-2-3-({2-(1H-indol-3-yl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

893984-36-6 (N,N-diethyl-2-3-({2-(1H-indol-3-yl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide) 関連製品

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量